molecular formula C14H11ClN2O B14802794 3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide

3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide

Cat. No.: B14802794
M. Wt: 258.70 g/mol
InChI Key: AMJCAYBKZLRUKU-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O It is characterized by the presence of a benzamide group linked to a chlorobenzylidene moiety through an imine (Schiff base) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzylidene)amino]benzamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is subsequently isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-[(3-chlorobenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-[(3-chlorobenzyl)amino]benzamide.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or benzylidene moieties.

    Reduction: 3-[(3-chlorobenzyl)amino]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorobenzylidene)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving Schiff bases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzylidene)amino]benzamide involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzamide: A simpler analog without the chlorobenzylidene moiety.

    3-chlorobenzylidene derivatives: Compounds with similar structural features but different substituents on the benzamide or benzylidene groups.

Uniqueness

3-[(3-chlorobenzylidene)amino]benzamide is unique due to the presence of both the chlorobenzylidene and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)9-17-13-6-2-4-11(8-13)14(16)18/h1-9H,(H2,16,18)

InChI Key

AMJCAYBKZLRUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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